molecular formula C9H10BrN B7899531 2-Bromo-5-cyclopropylaniline

2-Bromo-5-cyclopropylaniline

Cat. No.: B7899531
M. Wt: 212.09 g/mol
InChI Key: KVKXCLBCPVFJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclopropylaniline is an organic compound with the molecular formula C9H10BrN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a bromine atom and a cyclopropyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylaniline typically involves the bromination of 5-cyclopropylaniline. One common method is the reaction of 5-cyclopropylaniline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar bromination process, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-cyclopropylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-cyclopropylaniline is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and selectivity in various applications .

Properties

IUPAC Name

2-bromo-5-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKXCLBCPVFJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.